molecular formula C4H10ClO2PS B028762 Diethyl Chlorothiophosphate-d10 CAS No. 287397-89-1

Diethyl Chlorothiophosphate-d10

Cat. No. B028762
M. Wt: 198.67 g/mol
InChI Key: KMJJJTCKNZYTEY-MWUKXHIBSA-N
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Description

Diethyl Chlorothiophosphate-d10 is a deuterated version of diethyl chlorothiophosphate, primarily used as an internal standard for analytical methods like gas−liquid chromatographic−mass spectrometric analyses. Its synthesis involves the reaction of ethanol-d6 with P2S5 to give labeled diethyldithiophosphoric acid, followed by chlorination (Kochansky, 2000).

Synthesis Analysis

The synthesis process of Diethyl Chlorothiophosphate-d10 includes a reaction of ethanol-d6 with phosphorus pentasulfide (P2S5), yielding diethyldithiophosphoric acid, which upon chlorination forms the desired compound. This process is essential for creating deuterated versions of insecticides like coumaphos and potasan (Kochansky, 2000).

Molecular Structure Analysis

Research directly discussing the molecular structure of Diethyl Chlorothiophosphate-d10 is scarce. However, its structure can be inferred from its synthesis process and the properties of similar compounds. It's characterized by the incorporation of deuterium atoms, which are heavy isotopes of hydrogen, making it suitable for specific analytical applications.

Chemical Reactions and Properties

Diethyl Chlorothiophosphate reacts with various compounds under different conditions, leading to a range of products. For example, its reactions with substituted dithiocarbamic acids in pyridine under an inert atmosphere have been explored for their potential antifungal and antiviral activities (Chaturvedi et al., 1995).

Scientific Research Applications

Detection of Chemical Warfare Agent Mimics

Diethyl chlorothiophosphate-d10 (DCP-d10) serves as a vital compound in the development of sensitive fluorescence probes for detecting chemical warfare agent (CWA) mimics. In a study, iminocoumarin-benzothiazole-based probes were developed to detect diethyl chlorophosphate (DCP), a CWA mimic. These probes exhibited remarkable fluorescence ON-OFF response, good recognition, and fast response times, alongside significant color changes observable by the naked eye. This method allows for the selective and sensitive detection of DCP, even in gas state, highlighting its potential for security and environmental monitoring applications (Khan et al., 2018).

Pharmacokinetics and Environmental Monitoring

Another crucial application of DCP-d10 is in the field of pharmacokinetics and environmental monitoring, particularly in studies comparing the metabolism of chlorpyrifos (CPF) and its metabolites. DCP-d10, being a deuterium-labeled version, allows for precise tracking and comparison of metabolite pharmacokinetics. This approach aids in understanding the metabolic pathways and environmental persistence of CPF and its metabolites, providing insights into their ecological and health impacts (Busby-Hjerpe et al., 2010).

Optical Sensing for Pesticides and Chemical Warfare Agents

DCP-d10 also finds application in developing optical sensors for real-time detection of organophosphorus pesticides and CWA simulants. An optical waveguide sensor, utilizing silica gel and crystal violet, was fabricated for the detection of DCP vapor. This sensor demonstrated high sensitivity, repeatability, and selectivity, with negligible interference from common solvents and other potential contaminants. Such sensors offer a promising avenue for fast and accurate detection of hazardous substances in the environment (Du et al., 2019).

Visual and Fluorescent Probes for Rapid Detection

The creation of fluorogenic and chromogenic probes for the rapid detection of DCP underscores the versatility of DCP-d10 in chemical sensor development. These probes, designed for rapid, clear fluorescence, and color changes upon DCP detection, facilitate easy and quick identification of nerve agent simulants. Such advancements are critical for developing protective measures against chemical threats and environmental pollutants (Wu et al., 2012).

Safety And Hazards

Diethyl Chlorothiophosphate-d10 is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects . It should be handled with care, using protective gloves, eye protection, and face protection . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

chloro-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJJJTCKNZYTEY-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClO2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90492339
Record name O,O-Bis[(~2~H_5_)ethyl] phosphorochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl Chlorothiophosphate-d10

CAS RN

287397-89-1
Record name O,O-Bis[(~2~H_5_)ethyl] phosphorochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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